2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride
Overview
Description
2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties .
Mechanism of Action
Target of Action
It’s known that 2-aminothiazoles, a class of compounds to which 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride belongs, are potent cyclin-dependent kinase 5 inhibitors . They are also therapeutic agents for the treatment of Alzheimer’s disease and other neurodegenerative disorders .
Mode of Action
As a cyclin-dependent kinase 5 inhibitor, it likely works by blocking the activity of this enzyme, thereby disrupting the normal cell cycle and potentially leading to cell death .
Biochemical Pathways
Given its potential role as a cyclin-dependent kinase 5 inhibitor, it may impact pathways related to cell cycle regulation and neuronal function .
Result of Action
As a cyclin-dependent kinase 5 inhibitor, it may lead to disruption of the normal cell cycle, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its function. This inhibition can lead to antibacterial effects, making the compound a potential candidate for antimicrobial drug development.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation by interfering with the PI3K/Akt signaling pathway . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with UDP-N-acetylmuramate/L-alanine ligase involves binding to the enzyme’s active site, leading to inhibition . This binding can disrupt the enzyme’s normal function, thereby affecting the biochemical pathways it regulates. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound’s effects are both time-dependent and dose-dependent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain dosage is required to achieve significant biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites. For instance, it has been shown to decrease the levels of certain amino acids and nucleotides in cancer cells, thereby disrupting their metabolic balance . These effects on metabolic pathways contribute to its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, it can accumulate in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanoacetamide with methyl isothiocyanate in the presence of a base, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted thiazoles, which can have different functional groups attached to the thiazole ring .
Scientific Research Applications
2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: Similar in structure but lacks the nitrile group.
2-Amino-4-methylthiazole: Similar but without the carbonitrile group.
2-Amino-5-(methylthio)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring.
Uniqueness
2-Amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride is unique due to the presence of both an amino group and a nitrile group on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S.ClH/c1-3-4(2-6)9-5(7)8-3;/h1H3,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFCFXQFRNMFJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-79-0 | |
Record name | 2-amino-4-methyl-1,3-thiazole-5-carbonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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